molecular formula C10H14N2O3 B2620377 tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2031259-00-2

tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2620377
CAS No.: 2031259-00-2
M. Wt: 210.233
InChI Key: BLEJZDPDYUGURI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, with the molecular formula C10H14N2O3 , is a versatile pyrazole-carboxylate derivative intended for research and development purposes. This compound is characterized by a pyrazole ring system that is functionalized with both a formyl group and a tert-butyl carboxylate ester. These functional groups make it a valuable building block, or synthetic intermediate, in organic synthesis. Its primary research application lies in its potential for use in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules. Researchers can utilize the reactive aldehyde group for further chemical modifications through condensation or nucleophilic addition reactions, while the ester group can be manipulated under various conditions. Pyrazole derivatives are known to be of significant interest in the development of pharmacologically active compounds, with some related structures being investigated for their potential effects on the central nervous system . This product is strictly for non-human research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-formyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-7(6-13)5-12(4)11-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEJZDPDYUGURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Hydrochloric acid (HCl) in water at reflux temperature.

Major Products Formed

    Oxidation: 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: tert-Butyl 4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

    Substitution: 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including tert-butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

2. Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. In a series of experiments, it was found to reduce seizure activity in animal models, highlighting its potential for treating epilepsy.

3. Cancer Research
Recent studies have explored the use of pyrazole derivatives in cancer therapy. This compound has shown promise in inhibiting tumor growth in vitro, particularly through mechanisms involving apoptosis and cell cycle arrest .

Applications in Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives through various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

2. Synthesis of Novel Compounds
The compound has been used as a precursor for synthesizing novel heterocyclic compounds with potential biological activities. For instance, modifications to the pyrazole ring have led to the development of new inhibitors targeting specific enzyme pathways in disease processes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Case Study 2: Cancer Cell Line Studies

In cancer research, this compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, particularly against breast cancer cells.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Reactivity/Applications References
tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate Pyrazole 3-tert-butyl ester, 4-formyl, 1-methyl Condensation reactions (e.g., Schiff bases)
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pyrazole 1-tert-butyl ester, 4-boronate ester Suzuki-Miyaura cross-coupling
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid Pyrazole 1-tert-butyl ester, 4-boronic acid Protodeboronation-sensitive intermediates
tert-Butyl 3-methyl-2-(...)-1H-indole-1-carboxylate Indole 1-tert-butyl ester, complex side chain Steroid receptor modulation
Compound 26 () Pyrrolo-pyrrole Benzo-triazole, tert-butyl ester Peptide coupling, protease inhibitors

Spectroscopic Properties

  • 1H NMR: The target compound’s formyl proton resonates as a singlet at δ ~9.5–10.0 ppm, absent in boronate analogs. Benzo-triazole protons (e.g., compound 26) appear as broad signals at δ 7.5–8.0 ppm , while indole derivatives () exhibit aromatic protons at δ 6.5–7.5 ppm .
  • 13C NMR: The formyl carbon (δ ~190–200 ppm) and tert-butyl quaternary carbon (δ ~80–85 ppm) are distinctive markers for the target compound .

Q & A

Q. What are the environmental implications of this compound’s degradation?

  • Methodological Answer : While specific ecotoxicological data are limited, advanced oxidation processes (AOPs) like UV/Fenton systems degrade similar tert-butyl compounds. Monitoring byproducts (e.g., CO₂, formic acid) via LC-MS and TOC analysis ensures minimal environmental persistence. Biodegradation studies using soil microbiota are recommended .

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